molecular formula C9H8N2O B177513 N-(2-cyanophenyl)acetamide CAS No. 25116-00-1

N-(2-cyanophenyl)acetamide

Cat. No.: B177513
CAS No.: 25116-00-1
M. Wt: 160.17 g/mol
InChI Key: RTGPZUVDPPNGNR-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents and has a melting point of 146-148°C. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the carbon-2 position can participate in condensation reactions to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve bidentate reagents and may require catalysts such as triethylamine.

    Substitution Reactions: Often involve nucleophilic reagents under basic or acidic conditions.

Major Products:

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

N-(2-cyanophenyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamide functional groups. These groups enable the compound to interact with molecular targets and pathways, facilitating the formation of new compounds and derivatives .

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-cyanoacetamide
  • N-(4-(2-cyanoethanesulfonyl)phenyl)acetamide
  • 2-cyano-N-cyclohexylacetamide

Comparison: N-(2-cyanophenyl)acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. Its cyano and acetamide groups make it a versatile intermediate in the synthesis of various heterocyclic compounds, setting it apart from other cyanoacetamides .

Properties

IUPAC Name

N-(2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPZUVDPPNGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291091
Record name N-(2-cyanophenyl)acetamide
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25116-00-1
Record name N-(2-Cyanophenyl)acetamide
Source CAS Common Chemistry
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Record name NSC 73082
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Record name 25116-00-1
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Record name N-(2-cyanophenyl)acetamide
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Record name Acetamide, N-(2-cyanophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-(2-cyanophenyl)acetamide as described in the research?

A1: The research primarily explores the use of this compound as a building block in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. [] This class of compounds exhibits potent topoisomerase-I inhibitory activity, making them promising candidates for anticancer therapies. [] The research highlights a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade reaction utilizing this compound as a starting material. []

Q2: Can you elaborate on the mechanism of action of the synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones and their potential as anticancer agents?

A2: The synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones act as topoisomerase-I inhibitors. [] Topoisomerase-I is an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds interfere with the normal functioning of cancer cells, leading to cell death. The research specifically highlights compound 3-chloro-5,12-bis[2-(dimethylamino)ethyl]-5,12-dihydro-6H-[1,3]dioxolo[4',5':5,6]indolo[3,2-c]quinolin-6-one (2k), derived from this compound, for its potent in vitro and in vivo anticancer activity against various cancer cell lines, including those resistant to existing therapies. []

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